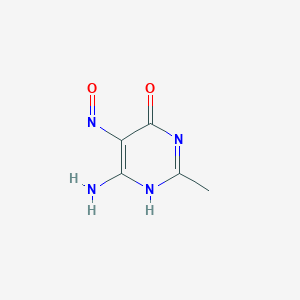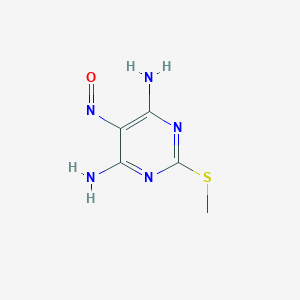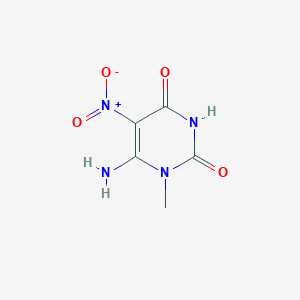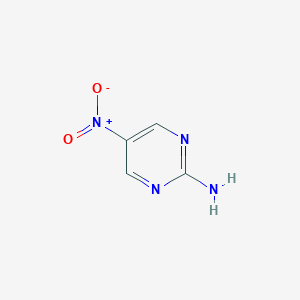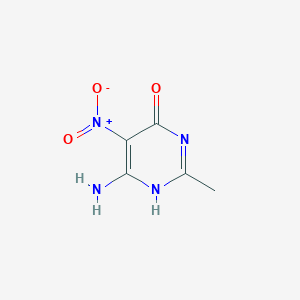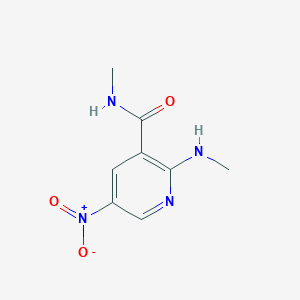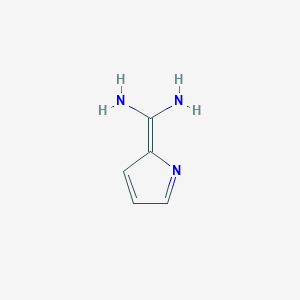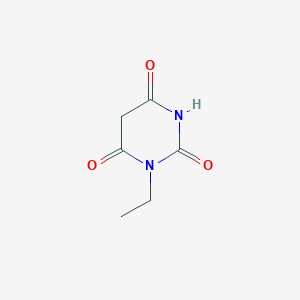
2,2-Dimethylindoline
Vue d'ensemble
Description
2,2-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It is also known by other names such as 2,2-DIMETHYL-2,3-DIHYDRO-1H-INDOLE and 2,2-dimethyl-1,3-dihydroindole .
Synthesis Analysis
While specific synthesis methods for 2,2-Dimethylindoline were not found in the search results, indoline compounds in general have been synthesized through various methods. For instance, kinetic resolution reactions have shown promise in organolithium chemistry for the preparation of a variety of chiral compounds .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylindoline consists of a benzene ring fused with a five-membered nitrogenous ring . The InChI string for this compound is InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 .
Physical And Chemical Properties Analysis
2,2-Dimethylindoline has a molecular weight of 147.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 151 and a topological polar surface area of 12 Ų .
Applications De Recherche Scientifique
Intramolecular [2+2] Photocycloaddition
2,2-Dimethylindoline: serves as a precursor in the synthesis of indoline-based scaffolds through intramolecular [2+2] photocycloaddition . This process is pivotal for creating complex polycyclic structures found in various physiologically active chemicals. The method utilizes visible light photocatalysis, enabling rapid synthesis from simple precursors.
Synthesis of Squaraine Dyes
The compound is integral in the design of squaraine dyes, which are organic compounds with strong absorption bands in the near-infrared spectrum . These dyes have applications in biomedical imaging and photodynamic therapies due to their high molar absorptivities and fluorescence quantum yields.
Liquid Organic Hydrogen Carriers (LOHC)
2,2-Dimethylindoline: derivatives, such as 2,3-Dimethylindole, are explored as liquid organic hydrogen carriers for hydrogen storage and transportation . These compounds can reversibly bind and release hydrogen, making them potential candidates for clean energy solutions.
Nanomaterials-Based Photocatalysts
Research on 2,2-Dimethylindoline includes developing nanomaterials-based photocatalysts for organic synthesis . These catalysts facilitate novel heterocyclic scaffold formation and coupling reactions, contributing to advancements in organic chemistry.
Natural Product Synthesis
The compound plays a role in the synthesis of natural products, where it acts as a building block for complex organic molecules . This application is significant in pharmaceutical research, where natural product derivatives are a major source of new drugs.
Orientations Futures
Indoline compounds, including 2,2-Dimethylindoline, have been increasingly studied in recent years due to their presence in a large number of natural products and their potential medicinal properties . As research continues, dihydroindoles and their derivatives are expected to play a greater role in the medical field .
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOLBXGORCBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylindoline | |
CAS RN |
18023-30-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




